molecular formula C8H3Br3N2 B372514 2,7,8-Tribromo-1,5-naphthyridine

2,7,8-Tribromo-1,5-naphthyridine

Cat. No.: B372514
M. Wt: 366.83g/mol
InChI Key: RCCPERGQGLNZQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,7,8-Tribromo-1,5-naphthyridine is a heterocyclic compound with the molecular formula C8H3Br3N2. It belongs to the class of naphthyridines, which are characterized by a fused ring system containing nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7,8-Tribromo-1,5-naphthyridine typically involves the bromination of 1,5-naphthyridine derivatives. One common method is the direct bromination of 1,5-naphthyridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like chloroform or carbon tetrachloride at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2,7,8-Tribromo-1,5-naphthyridine undergoes various chemical reactions, including:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with various functional groups, while reduction can produce partially or fully de-brominated naphthyridines .

Scientific Research Applications

2,7,8-Tribromo-1,5-naphthyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,7,8-Tribromo-1,5-naphthyridine in biological systems involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms enhance the compound’s ability to form strong interactions with these targets, potentially inhibiting their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,7,8-Tribromo-1,5-naphthyridine is unique due to the presence of three bromine atoms, which significantly influence its reactivity and interactions. This makes it a valuable compound for specific applications where such properties are desired .

Properties

Molecular Formula

C8H3Br3N2

Molecular Weight

366.83g/mol

IUPAC Name

2,7,8-tribromo-1,5-naphthyridine

InChI

InChI=1S/C8H3Br3N2/c9-4-3-12-5-1-2-6(10)13-8(5)7(4)11/h1-3H

InChI Key

RCCPERGQGLNZQH-UHFFFAOYSA-N

SMILES

C1=CC(=NC2=C(C(=CN=C21)Br)Br)Br

Canonical SMILES

C1=CC(=NC2=C(C(=CN=C21)Br)Br)Br

Origin of Product

United States

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